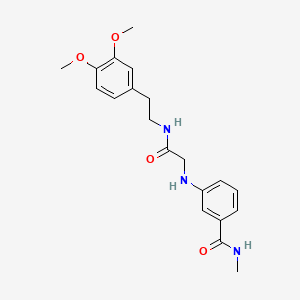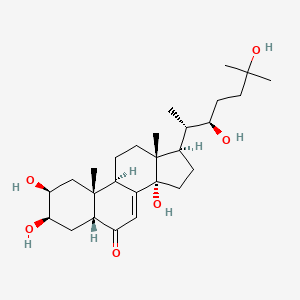![molecular formula C8H11NO4 B1671142 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-48-7](/img/structure/B1671142.png)
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Overview
Description
Scientific Research Applications
LY354740 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of metabotropic glutamate receptors.
Biology: Helps in understanding the role of glutamate receptors in various biological processes.
Medicine: Investigated for its potential in treating anxiety, stress-related disorders, and other neurological conditions.
Industry: Used in the development of new therapeutic agents targeting glutamate receptors
Future Directions
Mechanism of Action
Eglumegad, also known as (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a research drug developed by Eli Lilly and Company . It is being investigated for its potential in the treatment of anxiety and drug addiction .
Target of Action
Eglumegad acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
Eglumegad’s interaction with its targets involves a novel mechanism . It binds to the mGluR 2/3 receptors, but it is unclear whether Eglumegad directly interacts with dopamine D2 receptors .
Biochemical Pathways
The activation of mGluR 2/3 receptors by Eglumegad can affect various biochemical pathways. This includes the modulation of neurotransmitter release, regulation of ion channels, and activation of intracellular signaling cascades .
Pharmacokinetics
It is known that eglumegad is a glutamate-derived compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
Eglumegad has been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . It also inhibits the development of tolerance to morphine . In experiments on mice, Eglumegad was found to be as effective as diazepam for treating anxiety symptoms in several standard tests, but without producing any of the negative side effects of diazepam such as sedation and memory impairment .
Action Environment
The action of Eglumegad can be influenced by various environmental factors. For instance, chronic oral administration of this drug led to markedly reduced baseline cortisol levels in bonnet macaques . Acute infusion of Eglumegad resulted in a marked diminution of yohimbine-induced stress response in those animals .
Biochemical Analysis
Biochemical Properties
Eglumegad plays a significant role in biochemical reactions by acting as a group-selective agonist for mGluR2/3. These receptors are involved in modulating neurotransmission and synaptic plasticity. Eglumegad interacts with these receptors to inhibit the release of glutamate, thereby reducing excitatory neurotransmission. This interaction is crucial for its potential therapeutic effects in treating anxiety and drug addiction .
Cellular Effects
Eglumegad influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving mGluR2/3. By activating these receptors, Eglumegad can modulate the release of neurotransmitters, impacting gene expression and cellular metabolism. In experiments on mice, Eglumegad was found to be as effective as diazepam in treating anxiety symptoms without producing negative side effects such as sedation and memory impairment .
Molecular Mechanism
The mechanism of action of Eglumegad involves its binding to mGluR2/3 receptors. This binding inhibits the release of glutamate, reducing excitatory neurotransmission. Eglumegad does not directly interact with dopamine D2 receptors, but its effects on mGluR2/3 can indirectly influence dopamine signaling. This mechanism is essential for its potential therapeutic effects in treating anxiety and drug addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eglumegad change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Chronic administration of Eglumegad has been shown to reduce baseline cortisol levels and diminish stress responses in animal models .
Dosage Effects in Animal Models
The effects of Eglumegad vary with different dosages in animal models. At therapeutic doses, Eglumegad effectively reduces anxiety and withdrawal symptoms without causing significant side effects. At high doses, it may produce adverse effects, including reduced cognitive performance. These dosage-dependent effects are crucial for determining the optimal therapeutic window for Eglumegad .
Metabolic Pathways
Eglumegad is involved in metabolic pathways related to glutamate metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of glutamate. By modulating these pathways, Eglumegad can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Eglumegad is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy. Understanding the transport and distribution mechanisms of Eglumegad is essential for optimizing its clinical use .
Subcellular Localization
The subcellular localization of Eglumegad is primarily within the synaptic regions where mGluR2/3 receptors are abundant. This localization is directed by targeting signals and post-translational modifications that ensure Eglumegad reaches its site of action. The subcellular distribution of Eglumegad is critical for its activity and function in modulating neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
LY354740 is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the formation of a bicyclic structure with two carboxylic acid groups and an amino group. The key steps include:
- Formation of the bicyclic core.
- Introduction of the amino group.
- Functionalization of the carboxylic acid groups .
Industrial Production Methods
The industrial production of LY354740 involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Scaling up the reaction conditions.
- Using efficient purification techniques such as crystallization and chromatography.
- Ensuring the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
LY354740 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: LY354740 can be reduced to form different reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Comparison with Similar Compounds
Similar Compounds
LY379268: Another potent and selective agonist for mGlu2 and mGlu3 receptors.
LY404039: A structurally novel agonist with similar pharmacological properties.
Uniqueness
LY354740 is unique due to its high selectivity and potency for group II metabotropic glutamate receptors. It has shown promising results in preclinical and clinical studies for treating anxiety and stress-related disorders without the side effects associated with other anxiolytic agents .
Properties
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-RGDLXGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170094 | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176199-48-7 | |
| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglumetad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLUMETAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


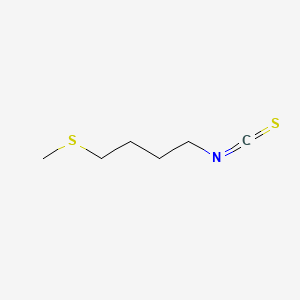
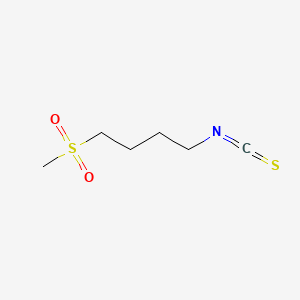
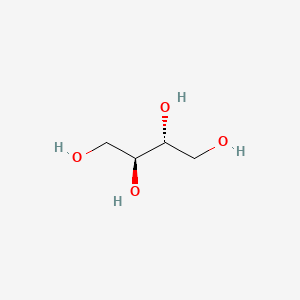




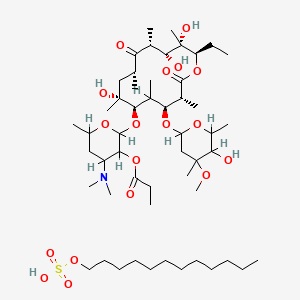
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
